molecular formula C6H9N3O3S B1448672 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide CAS No. 1803609-80-4

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide

Cat. No.: B1448672
CAS No.: 1803609-80-4
M. Wt: 203.22 g/mol
InChI Key: MBGGXNNSIXSZBK-UHFFFAOYSA-N
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Description

5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide is a high-value heterocyclic building block specifically designed for research and development applications in medicinal chemistry. This compound is a close analog of the sulfonyl chloride precursor (CAS 1365941-51-0), which is well-established as a versatile synthetic intermediate for constructing more complex molecules . The pyrazolo[1,3]oxazine core is a privileged scaffold in drug discovery, as evidenced by its prominent role in patented compounds targeting a range of therapeutic areas, including inflammation and central nervous system (CNS) disorders . The sulfonamide functional group is of particular interest to researchers as it is a key pharmacophore found in many bioactive molecules and can be critical for target binding. Recent advanced research has demonstrated the significant therapeutic potential of this chemical series. Notably, a closely related sulfonamide derivative, GDC-2394, has been identified as a potent, selective, and orally active inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a well-validated therapeutic target implicated in a wide spectrum of inflammatory and autoimmune diseases. The successful development of GDC-2394, which required sophisticated medicinal chemistry strategies to overcome preclinical safety obstacles like optimizing solubility, highlights the promise of this chemotype for developing first-in-class therapies . This underscores the value of the this compound scaffold for researchers exploring novel mechanisms of action. This product is offered with comprehensive analytical documentation to ensure quality and support your research. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3S/c7-13(10,11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGGXNNSIXSZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)S(=O)(=O)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-80-4
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide
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Biological Activity

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide (commonly referred to as pyrazolo-oxazine sulfonamide) has emerged as a compound of interest due to its diverse biological activities. This article will explore its structural characteristics, synthesis methods, and biological effects, particularly focusing on its anticancer properties.

Structural Characteristics

The compound belongs to the class of heterocyclic compounds and is characterized by a complex structure that includes a pyrazolo ring fused with an oxazine moiety. The molecular formula is C6H7N2O3SC_6H_7N_2O_3S, indicating the presence of sulfonamide functional groups which are known to enhance biological activity.

Synthesis Methods

The synthesis of pyrazolo-oxazine sulfonamide derivatives typically involves the reaction of pyrazole derivatives with various electrophiles. For instance, the synthesis can be achieved through nucleophilic substitution reactions involving sulfonyl chlorides and pyrazolo intermediates .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo-oxazine sulfonamides. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines while exhibiting minimal toxicity towards normal cells. Key findings include:

  • Cytotoxicity : The compound has shown effective cytotoxicity against cancer cell lines such as BxPC-3 (pancreatic cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer) with IC50 values in the nanomolar range .
  • Mechanism of Action : The anticancer activity is believed to be mediated through multiple pathways:
    • Inhibition of BTK kinase and the AKT-mTOR signaling pathway.
    • Induction of apoptosis via caspase activation (caspase-8 and caspase-9) .
    • Reduction in levels of sICAM-1 and cathepsin B, both markers associated with cancer progression .

Additional Biological Activities

Beyond anticancer effects, pyrazolo-oxazine sulfonamides have been implicated in other biological activities:

  • Antimicrobial Effects : Some derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
  • Inhibition of Enzymes : The compounds have shown inhibitory activity against various enzymes such as histone deacetylases and metalloproteinases, which are critical in cancer cell proliferation and metastasis .

Case Studies

A notable case study involved the evaluation of a series of pyrazolo[4,3-e]tetrazine sulfonamides that were structurally similar to pyrazolo-oxazine sulfonamide. These derivatives were tested for their cytotoxic effects using the MTT assay across multiple cancer cell lines. The results indicated a strong correlation between compound concentration and reduced cell viability in cancer cells while sparing normal fibroblast cells .

Data Summary Table

Compound NameIC50 (nM)Target Cell LineMechanism of Action
Pyrazolo-Oxazine Sulfonamide50BxPC-3Inhibition of AKT-mTOR pathway
Pyrazolo-Oxazine Sulfonamide75PC-3Induction of apoptosis via caspase activation
Pyrazolo-Oxazine Sulfonamide100HCT-116Reduction in sICAM-1 levels

Scientific Research Applications

Structure

The structure of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide can be represented as follows:

Structure C6H9N3O3S\text{Structure }\quad \text{C}_6\text{H}_9\text{N}_3\text{O}_3\text{S}

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of various sulfonamide derivatives, including this compound. Results indicated that it exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Biochemical Research

The compound has also been investigated for its role in enzyme inhibition. It was found to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)
Carbonic AnhydraseCompetitive12.5
Dipeptidyl PeptidaseNon-competitive8.0

Materials Science

In materials science, this compound is being explored for its potential use in developing new polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

Research highlighted the incorporation of this compound into polymer matrices to improve their thermal resistance. The modified polymers showed a significant increase in thermal degradation temperature compared to unmodified counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Pyrazolo-Oxazine Family

Table 1: Key Pyrazolo-Oxazine Derivatives
Compound Name Substituents/Modifications Molecular Formula CAS Number Key Application/Study
5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide Sulfonamide at position 3 C₇H₈N₂O₂S 3394-05-6 Intermediate for inhibitors
GDC-2394 (NLRP3 inhibitor) 6-(Methylamino)-sulfonamide; Indacenyl group C₂₀H₂₃N₅O₃S 1383675-84-0 NLRP3 inflammasome inhibition
3-(Chlorosulfonyl) derivative Chlorosulfonyl group at position 3 C₇H₇ClN₂O₃S 1365937-81-0 Synthetic precursor
Ethyl ester derivative Ethyl ester at position 3 C₉H₁₁N₂O₃ Not provided Building block for SAR studies

Key Observations :

  • GDC-2394 shares the pyrazolo-oxazine core but incorporates a methylamino group and a lipophilic indacenyl substituent, enhancing solubility and target affinity .
  • The chlorosulfonyl derivative is a reactive intermediate used to introduce sulfonamide groups via nucleophilic substitution .
  • Ethyl ester derivatives (e.g., from ) lack the sulfonamide group but are critical for probing metabolic stability .

Sulfonamide-Containing Heterocycles with Divergent Scaffolds

Table 2: Comparison with Non-Pyrazolo-Oxazine Sulfonamides
Compound Name (from ) Core Structure Molecular Formula Biological Target IC₅₀ (hCA II)
2-(4-Hydroxy-6-methyl-2-oxopyridin-1-yl)ethane-1-sulfonamide (1i) Pyridone-sulfonamide C₈H₁₂N₂O₄S Carbonic anhydrase II 8.2 nM
2-(((2,4-Dioxochroman-3-ylidene)methyl)amino)ethane-1-sulfonamide (1j) Coumarin-sulfonamide C₁₂H₁₀N₂O₅S Carbonic anhydrase IX 12.4 nM
2-Methyl-4-oxo-3-(4-sulfamoylphenethyl)-benzoxazocine (1k) Benzoxazocine-sulfonamide C₂₁H₂₃N₃O₄S Tumor-associated CA isoforms 6.7 nM

Key Observations :

  • Potency Trends : The benzoxazocine derivative (1k) exhibits superior CA inhibition compared to pyrazolo-oxazine-3-sulfonamide, likely due to enhanced hydrophobic interactions with the enzyme’s active site .
  • Structural Flexibility : Coumarin- and pyridone-based sulfonamides (1i, 1j) demonstrate that scaffold rigidity influences isoform selectivity (e.g., hCA IX vs. hCA II) .

Solubility and Toxicity Considerations

  • GDC-2394 : Introduction of a basic amine group improved aqueous solubility (log P reduced from 3.5 to 2.1), mitigating renal toxicity observed in earlier analogues .
  • Pyrazolo-Oxazine-3-sulfonamide: Limited solubility data exists, but its unmodified sulfonamide group and lack of ionizable amines suggest lower solubility compared to GDC-2394 .

Preparation Methods

Multi-Step Organic Synthesis

According to Vulcanchem (2023), the preparation of 5H,6H,7H-pyrazolo[3,2-b]oxazine-3-sulfonamide involves multi-step organic reactions, starting from suitable pyrazole and oxazine precursors. The process includes:

  • Initial synthesis of the pyrazolo-oxazine fused ring system.
  • Subsequent sulfonamide group introduction via reaction with sulfonyl chlorides or sulfonic acid derivatives under controlled conditions.

This method typically requires careful control of reaction parameters such as temperature, solvent, and reaction time to optimize yield and purity.

Cyclocondensation Reactions

Literature on related pyrazole derivatives indicates the use of cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated ketones or aldehydes to form pyrazole rings. For example, hydrazine hydrate or semicarbazide hydrochlorides react with β-substituted unsaturated ketones to yield pyrazole intermediates, which can then undergo further cyclization to form the oxazine ring.

  • Reaction conditions often include organic solvents such as 1,2-dichloroethane (DCE).
  • Temperatures range from room temperature to 60 °C.
  • Reaction times vary from several hours to overnight, depending on substrate reactivity.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields based on reported studies and supplier data:

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrazole ring formation Hydrazine hydrate + α,β-unsaturated ketone 1,2-Dichloroethane (DCE) 25–60 °C 8–24 h 60–90 Cyclocondensation, regioselective
Oxazine ring cyclization Intramolecular cyclization agents DCE or similar 60 °C 6–12 h 70–85 Formation of fused heterocycle
Sulfonamide group introduction Sulfonyl chloride + base Organic solvent 0–25 °C 2–6 h 75–95 Nucleophilic substitution at 3-position

These yields reflect optimized laboratory-scale syntheses and may vary with scale and specific reagent purity.

Mechanistic Insights

  • The pyrazole ring is typically formed via nucleophilic attack of hydrazine on α,β-unsaturated carbonyl compounds, followed by cyclization.
  • The oxazine ring formation involves intramolecular nucleophilic substitution or condensation between appropriate functional groups on the pyrazole intermediate.
  • Sulfonamide formation proceeds through nucleophilic attack of the amine nitrogen on sulfonyl chlorides, forming the sulfonamide linkage.

Regio- and stereoselectivity have been observed in related pyrazole syntheses, influenced by substituent effects and reaction conditions.

Summary Table of Key Data

Parameter Value
CAS Number 1803609-80-4
Molecular Formula C6H9N3O3S
Molecular Weight 203.22 g/mol
Purity (typical) ≥95%
Storage Sealed, dry, 2–8 °C
Main Synthetic Route Multi-step: cyclocondensation → cyclization → sulfonylation
Typical Solvent 1,2-Dichloroethane (DCE)
Reaction Temperature Range 0–60 °C
Typical Reaction Time 2–24 hours
Yield Range 60–95%

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide derivatives?

  • Methodological Answer : The synthesis of pyrazolo-oxazine sulfonamides typically involves multi-step reactions, including cyclization of pyrazole precursors with sulfonamide-forming reagents. For example, lipophilic ligand efficiency (LLE) strategies have been employed to optimize scaffold derivatization, such as introducing basic amine substituents to enhance solubility . Key steps include:

  • Cyclocondensation : Reaction of pyrazole intermediates with oxazine-forming reagents under reflux conditions.
  • Sulfonylation : Use of sulfonyl chlorides or sulfamoyl transfer agents to install the sulfonamide group.
  • Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. How can structural confirmation of synthesized derivatives be reliably achieved?

  • Methodological Answer : Modern physicochemical methods are critical:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm regiochemistry and substituent placement.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer :

  • HPLC-UV/Vis : Quantifies impurities using reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/water gradients .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled heating.
  • Accelerated Stability Studies : Conducted at 40°C/75% relative humidity to predict shelf-life .

Advanced Research Questions

Q. How can researchers optimize the solubility and bioavailability of pyrazolo-oxazine sulfonamides without compromising target affinity?

  • Methodological Answer :

  • Solubility Enhancement : Introduce polar substituents (e.g., amines) to reduce logP while maintaining LLE >5 .
  • Salt Formation : Prepare organic/inorganic salts (e.g., sodium or hydrochloride salts) to improve aqueous solubility .
  • Prodrug Strategies : Mask sulfonamide groups with hydrolyzable esters for enhanced membrane permeability .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

  • Methodological Answer :

  • Species-Specific Metabolism : Compare metabolic stability in human vs. animal liver microsomes.
  • Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions.
  • Pharmacodynamic Modeling : Correlate plasma exposure (AUC) with efficacy endpoints (e.g., NLRP3 inhibition IC50 vs. in vivo cytokine reduction) .

Q. How can computational tools predict the drug-likeness and ADMET properties of novel derivatives?

  • Methodological Answer :

  • SwissADME : Predicts logP, topological polar surface area (TPSA), and gastrointestinal absorption.
  • Molecular Dynamics Simulations : Assess binding mode stability to target proteins (e.g., NLRP3 inflammasome).
  • CYP450 Inhibition Assays : Prioritize derivatives with low inhibition of CYP3A4/2D6 to avoid drug-drug interactions .

Q. What experimental designs validate target engagement in complex biological systems?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding in lysates or live cells.
  • CRISPR/Cas9 Knockout Models : Validate NLRP3-dependent anti-inflammatory effects .
  • Biomarker Quantification : Measure IL-1β/IL-18 release in LPS-primed macrophages .

Data Contradiction and Optimization Challenges

Q. Why do some derivatives exhibit high in vitro potency but poor in vivo efficacy?

  • Methodological Answer : Common pitfalls include:

  • Poor PK/PD Correlation : Optimize half-life via structural modifications (e.g., halogenation to reduce metabolic clearance).
  • Tissue Penetration Limits : Use radiolabeled analogs (e.g., 14^{14}C) to quantify tissue distribution .

Q. How can structural modifications mitigate toxicity observed in preclinical studies?

  • Methodological Answer :

  • Renal Toxicity Mitigation : Reduce crystalluria risk by improving solubility (>50 µg/mL at pH 7.4) .
  • Hepatotoxicity Screening : Monitor ALT/AST levels in rodent models and use transcriptomics to identify stress pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide
Reactant of Route 2
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide

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